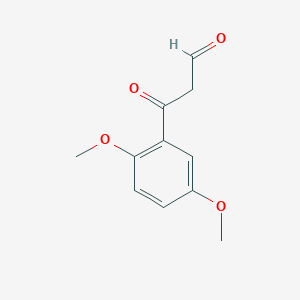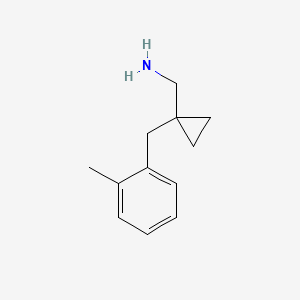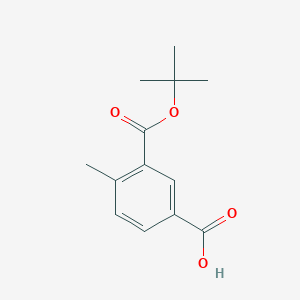![molecular formula C7H16ClNS B13533520 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride CAS No. 2825006-02-6](/img/structure/B13533520.png)
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a molecular formula of C7H15NS·HCl It is a derivative of cyclobutylmethanamine, where a methylsulfanyl group is attached to the cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the cyclobutyl ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutyl ring or the methylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclobutyl ring or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutyl derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- 1-{1-(4-Chlorophenyl)cyclobutyl}-3-methylbutylamine hydrochloride
Uniqueness
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its specific structural features, including the presence of a methylsulfanyl group attached to a cyclobutyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
2825006-02-6 |
|---|---|
Fórmula molecular |
C7H16ClNS |
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
[1-(methylsulfanylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H |
Clave InChI |
IKNWJCSNKBLITG-UHFFFAOYSA-N |
SMILES canónico |
CSCC1(CCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)









